N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide is a synthetic propanamide derivative characterized by a benzothiophene moiety, a hydroxypropyl linker, and a 2,2-dimethylpropanamide group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-15(2,3)14(18)17-10-16(4,19)13-9-11-7-5-6-8-12(11)20-13/h5-9,19H,10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLWQUCGMGMGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide involves several steps. One common method includes the reaction of 1-benzothiophene-2-carboxylic acid with 2-amino-2-methyl-1-propanol under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide with structurally or functionally related propanamide derivatives, emphasizing synthesis, physicochemical properties, and applications.
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (Compound 43)
- Structure : Features a 3-pyridyl group substituted with iodine at the 4-position, linked to 2,2-dimethylpropanamide.
- Synthesis : Synthesized via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine at -78°C, yielding 70% with 95.9% purity (HPLC) .
- Key Differences :
- The pyridyl-iodo substituent may enhance halogen bonding interactions compared to the benzothiophene group, influencing receptor affinity.
- Lower steric bulk (pyridine vs. benzothiophene) could improve solubility in polar solvents.
- Applications : Intermediate in pharmaceutical synthesis; iodine substitution facilitates further functionalization (e.g., cross-coupling reactions) .
Cropropamide and Crotetamide (Prethcamide Components)
- Structure: Cropropamide (N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide) and crotetamide share a propanamide backbone but incorporate dimethylamino and unsaturated acyl groups.
- Synthesis : Details unspecified in evidence, but proprietary mixtures (e.g., Micoren, Respirot) suggest industrial-scale production .
- Unsaturated butenamide moiety may confer conformational flexibility absent in the rigid benzothiophene system.
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide
- Structure : Contains a benzoylphenyl group and a 4-hydroxyphenethyl substituent, linked to a chiral propanamide core.
- Synthesis: Not detailed in evidence, but proprietary names (e.g., AKOS015839088) indicate pharmaceutical relevance .
- Hydroxyphenethyl moiety may increase water solubility via hydrogen bonding, contrasting with the lipophilic benzothiophene.
- Applications : Likely a CNS or metabolic disorder candidate due to structural resemblance to neuroactive compounds .
Structural and Functional Comparison Table
| Compound | Key Substituents | Synthesis Yield | Purity | Applications |
|---|---|---|---|---|
| Target Compound | Benzothiophene, hydroxypropyl | N/A | N/A | Hypothesized: CNS therapeutics |
| N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide | 4-Iodo-3-pyridyl | 70% | 95.9% | Pharmaceutical intermediate |
| Cropropamide | Dimethylamino, butenamide | N/A | N/A | Respiratory stimulant (Prethcamide) |
| (S)-2-(3-Benzoylphenyl)-propanamide | Benzoylphenyl, hydroxyphenethyl | N/A | N/A | Neuroactive/pharmaceutical agent |
Critical Analysis of Structural Effects
- Benzothiophene vs. Pyridyl/Iodo : The benzothiophene’s sulfur atom and fused aromatic system may improve metabolic stability and membrane permeability compared to pyridyl derivatives .
- Hydroxypropyl Linker : Unlike the rigid hydroxyphenethyl group in ’s compound, the hydroxypropyl chain in the target compound could balance flexibility and steric hindrance, optimizing pharmacokinetics.
- 2,2-Dimethylpropanamide Core : Shared across all compounds, this group likely enhances hydrolytic stability, critical for oral bioavailability.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular structure of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide incorporates a benzothiophene moiety, which is known for diverse biological activities, particularly in medicinal chemistry. The presence of the hydroxypropyl group and the dimethylpropanamide structure may enhance its pharmacological properties.
- Molecular Formula : C₁₈H₂₃NOS
- Molecular Weight : Approximately 303.44 g/mol
The precise mechanism of action for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The benzothiophene ring suggests potential interactions with pathways related to cancer and microbial resistance.
In Vitro Studies
Recent studies have demonstrated that compounds containing benzothiophene structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide have shown promising results against:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- MCF-7 (breast cancer)
These studies indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.
Case Studies and Experimental Data
- Cytotoxicity Against Cancer Cell Lines :
- A study reported that derivatives of benzothiophene showed GI50 values of 3.18 µM against MCF-7 cells, indicating strong inhibitory potential compared to standard chemotherapeutic agents .
- In another investigation, the compound demonstrated selective toxicity towards A549 cells with minimal effects on normal cell lines .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide | MCF-7 | 3.18 | Apoptosis |
| N-[similar structure] | A549 | <10 | Enzyme inhibition |
In Silico Studies
Molecular docking studies have revealed that the compound can interact favorably with key proteins involved in cancer progression, such as NEK7 and TP53. This suggests a potential role in targeted therapy development .
Synthesis and Chemical Reactions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. Key steps may include:
- Formation of Benzothiophene Core : Utilizing palladium or gold catalysts to facilitate cyclization.
- Hydroxypropyl Substitution : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : Finalizing the structure through coupling reactions.
Applications in Medicinal Chemistry
Given its unique structure and biological activity, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide holds promise for further research in drug development targeting cancer and microbial infections. Its ability to modulate key biological pathways positions it as a candidate for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving alkylation of 1-benzothiophen-2-yl precursors, followed by hydroxylation and amide coupling. For example, intermediates may undergo nucleophilic substitution under anhydrous conditions using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to enhance reactivity . Reaction yields (often 60–75%) can be improved by optimizing temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography with ethyl acetate/hexane gradients .
Q. How can the purity of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide be validated post-synthesis?
- Methodological Answer : Purity is assessed using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm. Complementary techniques include:
- NMR Spectroscopy : Confirm absence of unreacted intermediates (e.g., residual benzothiophene protons at δ 7.2–7.8 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak [M+H]⁺ at m/z consistent with theoretical mass .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use tools like SwissADME to calculate key parameters:
- LogP : ~3.6 (indicating moderate lipophilicity).
- Topological Polar Surface Area (TPSA) : ~60 Ų (suggesting limited blood-brain barrier penetration).
- Solubility : Predicted solubility in DMSO >10 mM, but <1 mM in aqueous buffers. Molecular dynamics simulations (e.g., GROMACS ) can model solvation behavior .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is recommended. Key steps:
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen Bonding Analysis : Identify stabilizing interactions (e.g., O–H···O between hydroxyl and amide groups, d = 2.85 Å).
- Validation : Check R-factor (<0.05) and electron density maps for disorder modeling .
Q. What strategies address contradictions in bioactivity data across studies (e.g., inconsistent IC₅₀ values in enzyme assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Mitigation strategies include:
- Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and pre-incubate compounds to assess stability.
- Orthogonal Assays : Validate inhibitory activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
Q. How does the 1-benzothiophene moiety influence the compound’s interaction with biological targets?
- Methodological Answer : The benzothiophene group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Docking studies (e.g., AutoDock Vina ) reveal binding poses where the sulfur atom forms hydrophobic contacts, while the hydroxyl group participates in hydrogen bonding. Mutagenesis studies (e.g., Ala-scanning) can pinpoint critical residues .
Comparative and Mechanistic Questions
Q. How do structural analogs (e.g., furan or phenyl-substituted derivatives) compare in terms of reactivity and bioactivity?
- Methodological Answer : A comparative table highlights key differences:
| Derivative | Reactivity (Alkylation Rate) | IC₅₀ (μM) for Target X | LogP |
|---|---|---|---|
| Benzothiophene (This compound) | 1.0 (reference) | 0.45 ± 0.02 | 3.6 |
| Furan-2-yl analog | 0.7 | 1.20 ± 0.15 | 2.9 |
| Phenyl analog | 0.5 | >10 | 4.1 |
- The benzothiophene derivative exhibits superior target affinity due to enhanced hydrophobic interactions and planar geometry .
Q. What in vitro models are appropriate for studying the compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA) and NF-κB translocation (confocal microscopy). Dose-response curves (1–50 μM) with dexamethasone as a positive control. Confirm cytotoxicity via MTT assay to exclude false positives .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system.
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 min. Calculate half-life (t₁/₂) using nonlinear regression (e.g., GraphPad Prism).
- Inter-Lab Calibration : Share reference samples with collaborating labs to align instrumentation parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
